molecular formula C11H13N5 B3364804 6-(2,4-dimethylphenyl)-1,3,5-Triazine-2,4-diamine CAS No. 1186648-07-6

6-(2,4-dimethylphenyl)-1,3,5-Triazine-2,4-diamine

Cat. No. B3364804
CAS RN: 1186648-07-6
M. Wt: 215.25 g/mol
InChI Key: DJTGOSZVMBGNNV-UHFFFAOYSA-N
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Description

6-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine, also known as DMT, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of triazine derivatives, which have been found to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of 6-(2,4-dimethylphenyl)-1,3,5-Triazine-2,4-diamine is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Additionally, 6-(2,4-dimethylphenyl)-1,3,5-Triazine-2,4-diamine has been found to modulate the activity of certain signaling pathways involved in apoptosis.
Biochemical and Physiological Effects:
6-(2,4-dimethylphenyl)-1,3,5-Triazine-2,4-diamine has been found to exhibit a range of biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, reduce inflammation, and protect against oxidative stress. Additionally, 6-(2,4-dimethylphenyl)-1,3,5-Triazine-2,4-diamine has been found to have a neuroprotective effect, which may make it useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(2,4-dimethylphenyl)-1,3,5-Triazine-2,4-diamine in lab experiments is its ability to induce apoptosis in cancer cells. Additionally, 6-(2,4-dimethylphenyl)-1,3,5-Triazine-2,4-diamine has been found to exhibit low toxicity, which makes it a safe compound to work with. However, one of the main limitations of using 6-(2,4-dimethylphenyl)-1,3,5-Triazine-2,4-diamine in lab experiments is its high cost, which may limit its use in large-scale studies.

Future Directions

There are several future directions for research on 6-(2,4-dimethylphenyl)-1,3,5-Triazine-2,4-diamine. One area of research is in the development of new cancer treatments based on 6-(2,4-dimethylphenyl)-1,3,5-Triazine-2,4-diamine. Additionally, studies are needed to further elucidate the mechanism of action of 6-(2,4-dimethylphenyl)-1,3,5-Triazine-2,4-diamine and its effects on signaling pathways involved in cell growth and proliferation. Finally, more research is needed to explore the potential applications of 6-(2,4-dimethylphenyl)-1,3,5-Triazine-2,4-diamine in the treatment of neurological disorders.

Scientific Research Applications

6-(2,4-dimethylphenyl)-1,3,5-Triazine-2,4-diamine has been widely studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 6-(2,4-dimethylphenyl)-1,3,5-Triazine-2,4-diamine can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, 6-(2,4-dimethylphenyl)-1,3,5-Triazine-2,4-diamine has been found to possess anti-inflammatory and antioxidant properties, which may make it useful in the treatment of a range of diseases.

properties

IUPAC Name

6-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5/c1-6-3-4-8(7(2)5-6)9-14-10(12)16-11(13)15-9/h3-5H,1-2H3,(H4,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTGOSZVMBGNNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC(=NC(=N2)N)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,4-dimethylphenyl)-1,3,5-Triazine-2,4-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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